2'-Nitroflavone

Oncology Cell Proliferation Flavonoid SAR

2'-Nitroflavone is a synthetic flavonoid that combines potent, selective antiproliferative activity with moderate peripheral benzodiazepine receptor (TSPO) affinity, while lacking strong central GABA-A activity. It demonstrates a critical, validated advantage: it inhibits LM3, HeLa, and HL-60 cancer cell proliferation while sparing normal cells, outperforming analogs like apigenin and 2',6-dinitroflavone. Its well-defined mechanism—upregulating Bax, releasing cytochrome c, and activating caspases -8, -9, and -3—makes it the definitive positive control for mitochondrial apoptosis assays. For TSPO research, it provides a clean tool to avoid confounding GABA-A activation.

Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
Cat. No. B1207882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Nitroflavone
Synonyms2'-nitroflavone
Molecular FormulaC15H9NO4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
InChIInChI=1S/C15H9NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-9H
InChIKeyCLWQBDUHBCAEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Nitroflavone: A Synthetic Flavone Scaffold with Demonstrated Antiproliferative Activity in Preclinical Cancer Models


2'-Nitroflavone (CAS 53277-26-2) is a synthetic flavonoid derivative characterized by a nitro group substitution at the 2' position of the phenyl ring attached to the chromone core [1]. This structural modification distinguishes it from naturally occurring flavones and other synthetic analogs [1]. Its biological profile is defined by two distinct activities: (1) a potent and selective antiproliferative effect against various human and murine cancer cell lines, mediated through apoptosis and cell cycle arrest [2], and (2) an affinity for both central and peripheral benzodiazepine receptors, although its central GABAA receptor binding is substantially weaker than that of other nitro-substituted flavones like 6,3'-dinitroflavone [3].

Substitution Risks with Uncharacterized Flavones: Evidence for 2'-Nitroflavone's Distinct Potency and Safety Profile


The biological activity of synthetic flavones is exquisitely sensitive to the position and nature of substituents on both the chromone and phenyl rings, making generic substitution highly unreliable [1]. While compounds like 6,3'-dinitroflavone are high-affinity central benzodiazepine receptor ligands (Ki = 12-30 nM) with potent anxiolytic effects, 2'-nitroflavone lacks this strong CNS activity [2]. Conversely, 2'-nitroflavone demonstrates significantly greater antiproliferative potency than other flavones like apigenin or 3'-bromoflavone in direct comparative assays [3]. Furthermore, the selective cytotoxicity of 2'-nitroflavone against tumor cells, while sparing normal epithelial and fibroblastic cells, is not a property shared by all flavones and is critical for its intended research application [3]. Substituting 2'-nitroflavone with a close structural analog like 2',6-dinitroflavone could result in altered potency and a different safety profile, invalidating experimental outcomes [3].

Quantitative Differentiation of 2'-Nitroflavone: A Guide to Antiproliferative Potency, Selectivity, and Off-Target Binding


Antiproliferative Potency Ranking: 2'-Nitroflavone Outperforms Key Flavone Analogs in a Panel of Cancer Cell Lines

In a direct head-to-head comparison of 26 natural and synthetic flavonoids, 2'-nitroflavone was identified as the second most potent antiproliferative agent overall, demonstrating significantly greater activity than several closely related flavones [1]. The rank order of potency was established based on assays performed across a panel of human and murine tumor cell lines, including LM3 (murine mammary adenocarcinoma), HeLa (human cervical carcinoma), and HL-60 (human leukemia) cells [1].

Oncology Cell Proliferation Flavonoid SAR

Selective Cytotoxicity Against Cancer Cells vs. Normal Cells: A Key Differentiator from Non-Selective Cytotoxics

A critical differentiator for 2'-nitroflavone is its selective action against tumor cells. In the same study that established its antiproliferative potency, it was demonstrated that 2'-nitroflavone, unlike many standard chemotherapeutics, did not affect the proliferation of normal, non-neoplastic cells [1]. This suggests a potentially wider therapeutic window and lower toxicity profile, a key advantage in both research and potential therapeutic contexts.

Tumor Selectivity Cytotoxicity Therapeutic Window

Affinity for Peripheral Benzodiazepine Receptor (TSPO): Distinguishing 2'-Nitroflavone from CNS-Active Nitroflavones

While 2'-nitroflavone has a weak affinity for central benzodiazepine receptors (GABAA), it demonstrates a measurable, moderate affinity for the peripheral benzodiazepine receptor (PBR/TSPO) [1]. This binding profile distinguishes it from other nitroflavones like 6,3'-dinitroflavone, which are high-affinity central BDZ-R ligands (Ki 12-30 nM) with minimal PBR activity. This difference is crucial for avoiding unwanted CNS effects while exploring TSPO-related applications.

Neuroinflammation TSPO Benzodiazepine Receptor

In Vivo Tumor Growth Inhibition: Demonstration of Efficacy in a Murine Mammary Adenocarcinoma Model

The in vitro antiproliferative activity of 2'-nitroflavone translates to a significant, dose-dependent reduction in tumor growth in vivo. This is a critical step in validating a compound's potential and is a key differentiator from compounds that show only in vitro activity or are not suitable for in vivo use due to toxicity or PK issues.

In Vivo Efficacy Xenograft Model Breast Cancer

Apoptosis Induction via Caspase Activation and Bax Upregulation: A Mechanistic Signature of 2'-Nitroflavone's Antitumor Action

The antitumor action of 2'-nitroflavone is not simply cytostasis; it actively induces programmed cell death (apoptosis). This is characterized by a specific set of biochemical markers, including the activation of initiator and effector caspases and the upregulation of pro-apoptotic proteins [1]. This mechanistic fingerprint can be used to differentiate 2'-nitroflavone from other flavonoids that may act through different pathways (e.g., cell cycle arrest without strong apoptosis induction) or from compounds that cause necrosis.

Apoptosis Mechanism of Action Caspase Activation

Prioritized Research and Procurement Applications for 2'-Nitroflavone Based on Evidence Differentiation


Oncology Research: High-Potency Antiproliferative Tool Compound for In Vitro and In Vivo Studies

2'-Nitroflavone is an optimal choice as a positive control or lead compound in cancer cell proliferation assays. Its demonstrated high rank-order potency against multiple cancer cell lines (LM3, HeLa, HL-60) [1] and its confirmed in vivo tumor growth inhibition in a murine model [2] provide a robust, validated foundation for comparative studies. Its clear superiority over analogs like 2',6-dinitroflavone and apigenin in head-to-head comparisons [1] makes it a preferred candidate when high potency is the primary selection criterion.

Mechanistic Studies of Apoptosis: A Specific Activator of the Mitochondrial Apoptotic Pathway

For research focused on the mitochondrial (intrinsic) pathway of apoptosis, 2'-nitroflavone provides a specific and well-characterized stimulus. Its mechanism of action, involving Bax upregulation, cytochrome c release, and the activation of caspases -8, -9, and -3, is documented [3]. This contrasts with flavonoids that primarily induce cell cycle arrest or act through the death receptor (extrinsic) pathway alone. Researchers can use 2'-nitroflavone to specifically probe the roles of Bax and cytochrome c in their cell death models, as validated by the in vitro and in vivo data [3].

Selective Cytotoxicity Studies: A Positive Control for Tumor-Selective Agents

In experiments aimed at identifying or characterizing compounds with a selective toxicity profile, 2'-nitroflavone serves as an excellent positive control. Its demonstrated ability to inhibit the proliferation of various cancer cell lines while sparing normal, non-neoplastic cells [1] provides a benchmark for assessing the selectivity of novel agents. This is a critical application in early-stage drug discovery, where identifying compounds with a wide therapeutic window is a primary goal. The data on its selective action [1] directly supports its use in such comparative assays.

Investigating TSPO Function Without Central Benzodiazepine Receptor Interference

2'-Nitroflavone's moderate affinity for the peripheral benzodiazepine receptor (TSPO, IC50 = 19.9 nM) [4], coupled with its very weak activity at central benzodiazepine receptors, makes it a useful tool for studying TSPO function in cellular models, particularly when it is critical to avoid confounding activation of GABAA receptors. In contrast to potent central BDZ ligands like 6,3'-dinitroflavone, 2'-nitroflavone can be used to interrogate TSPO-mediated effects (e.g., in glial cells or cancer cells) with a reduced likelihood of off-target CNS activity. Its affinity, while moderate compared to PK 11195 [5], is sufficient for use as a TSPO ligand in in vitro displacement assays or as a chemical scaffold for further optimization.

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